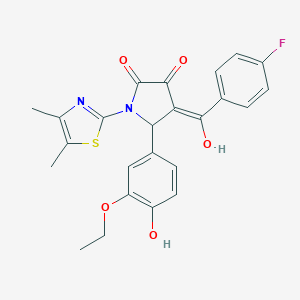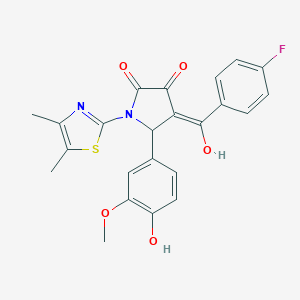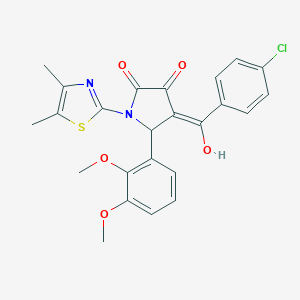![molecular formula C26H20ClNO5 B265412 (4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B265412.png)
(4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione, commonly known as BCPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BCPP is a pyrrolidine-2,3-dione derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of BCPP is not fully understood. However, it has been suggested that BCPP may act as a DNA intercalator, inhibiting DNA replication and transcription. BCPP may also act as an inhibitor of protein kinase C, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
BCPP has been found to have various biochemical and physiological effects. BCPP has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. BCPP has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
BCPP has several advantages for lab experiments. BCPP is relatively easy to synthesize, and its structure can be easily modified to improve its properties. BCPP is also stable and can be stored for long periods. However, BCPP has some limitations for lab experiments. BCPP is not water-soluble, which limits its use in aqueous environments. BCPP is also not very selective, which may limit its use in specific applications.
Future Directions
There are several future directions for the study of BCPP. One direction is to investigate the potential applications of BCPP in the treatment of neurodegenerative disorders. Another direction is to study the structure-activity relationship of BCPP to improve its properties. Additionally, the development of water-soluble derivatives of BCPP may expand its use in various applications.
Synthesis Methods
BCPP can be synthesized using various methods, including the one-pot three-component reaction, the Mannich reaction, and the Knoevenagel condensation reaction. The one-pot three-component reaction involves the reaction of 3-chlorobenzaldehyde, benzylamine, and 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a catalyst. The Mannich reaction involves the reaction of 3-chlorobenzaldehyde, benzylamine, and formaldehyde in the presence of a catalyst. The Knoevenagel condensation reaction involves the reaction of 3-chlorobenzaldehyde and 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a catalyst.
Scientific Research Applications
BCPP has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BCPP has been studied for its anticancer, antiviral, and antimicrobial properties. BCPP has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Molecular Formula |
C26H20ClNO5 |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
(4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H20ClNO5/c27-19-8-4-7-17(13-19)23-22(24(29)18-9-10-20-21(14-18)33-12-11-32-20)25(30)26(31)28(23)15-16-5-2-1-3-6-16/h1-10,13-14,23,29H,11-12,15H2/b24-22+ |
InChI Key |
MXTJUMZCUZDGIB-ZNTNEXAZSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)Cl)/O |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)Cl)O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[2-(4-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B265331.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265341.png)


![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265348.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265349.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]pyrrolidin-3-ylidene}(4-ethoxyphenyl)methanolate](/img/structure/B265355.png)

![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265359.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(dimethylammonio)ethyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265362.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265363.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265364.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265365.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265367.png)